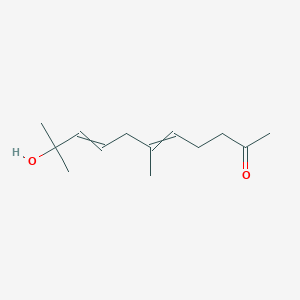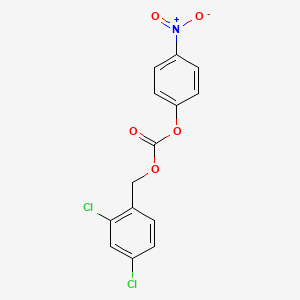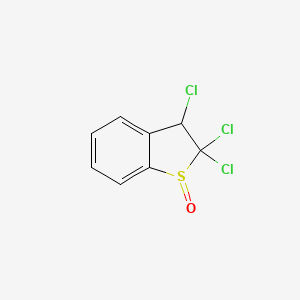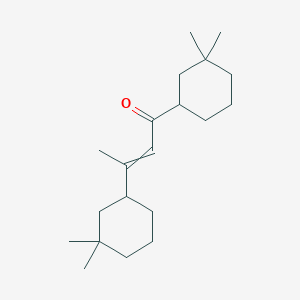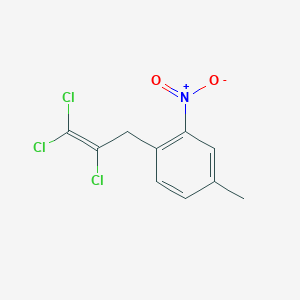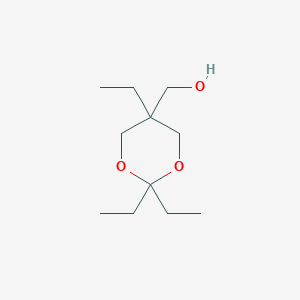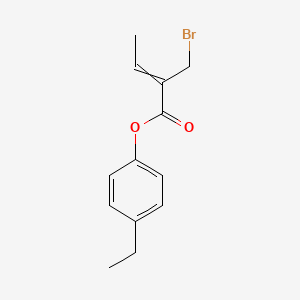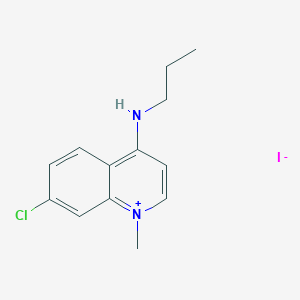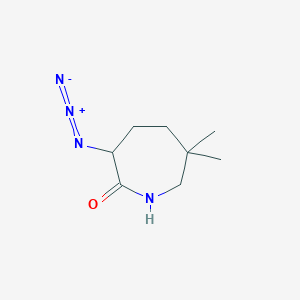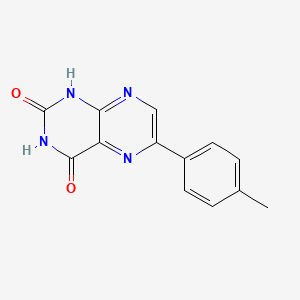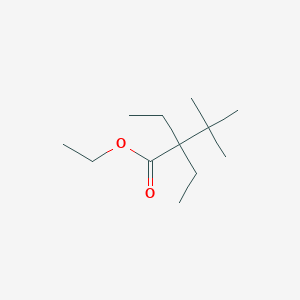
Butanoic acid, 2,2-diethyl-3,3-dimethyl, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanoic acid, 2,2-diethyl-3,3-dimethyl, ethyl ester is a chemical compound with the molecular formula C₁₂H₂₄O₂ and a molecular weight of 200.3178 . This compound is an ester, which is a type of organic compound formed by the reaction between an acid and an alcohol. Esters are known for their pleasant fragrances and are commonly used in the production of perfumes and flavorings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2,2-diethyl-3,3-dimethyl, ethyl ester typically involves the esterification reaction between butanoic acid and ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product. The reaction can be represented as follows:
Butanoic acid+Ethanol→Butanoic acid, 2,2-diethyl-3,3-dimethyl, ethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. These processes utilize continuous reactors and efficient separation techniques to maximize yield and purity. The use of advanced catalysts and optimized reaction conditions ensures the economic viability of the production process.
化学反応の分析
Types of Reactions
Butanoic acid, 2,2-diethyl-3,3-dimethyl, ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to butanoic acid and ethanol in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The ester can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Butanoic acid and ethanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Butanoic acid, 2,2-diethyl-3,3-dimethyl, ethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other esters and derivatives.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the manufacture of various chemicals.
作用機序
The mechanism of action of butanoic acid, 2,2-diethyl-3,3-dimethyl, ethyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release butanoic acid and ethanol, which can then participate in various biochemical processes. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Butanoic acid, 2,3-dimethyl-, ethyl ester: Similar in structure but with different substituents on the butanoic acid moiety.
Butanoic acid, 3,3-dimethyl-2-(1-methylethyl), ethyl ester: Another ester with different substituents.
Butanoic acid, 3-hydroxy-2,2-dimethyl-, ethyl ester: Contains a hydroxyl group, making it more polar.
Uniqueness
Butanoic acid, 2,2-diethyl-3,3-dimethyl, ethyl ester is unique due to its specific substituents, which impart distinct chemical and physical properties. These properties make it suitable for specific applications in fragrance and flavor industries, as well as in scientific research.
特性
CAS番号 |
63791-92-4 |
|---|---|
分子式 |
C12H24O2 |
分子量 |
200.32 g/mol |
IUPAC名 |
ethyl 2,2-diethyl-3,3-dimethylbutanoate |
InChI |
InChI=1S/C12H24O2/c1-7-12(8-2,11(4,5)6)10(13)14-9-3/h7-9H2,1-6H3 |
InChIキー |
PDIVLKNUSLZXIC-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)(C(=O)OCC)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


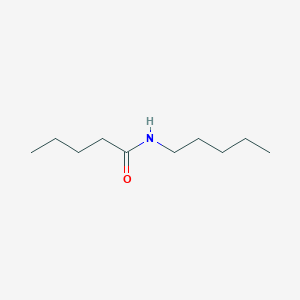
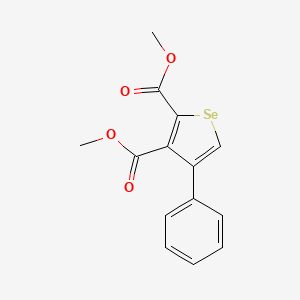
![1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]ethan-1-one](/img/structure/B14501338.png)
